molecular formula C23H30ClN5O2 B11828446 tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B11828446
M. Wt: 444.0 g/mol
InChI Key: ATCVJBOYOXQANF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a pyrido[3,4-d]pyrimidine core, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyl and chloro groups: These groups can be introduced through selective substitution reactions.

    Formation of the piperazine ring: This step involves the reaction of the intermediate with piperazine.

    Introduction of the tert-butyl ester group: This is typically done through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of the chloro group or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can result in the formation of various substituted derivatives.

Scientific Research Applications

Structure and Composition

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₄H₁₃Cl₂N₃
  • Molecular Weight : 294.179 g/mol
  • CAS Number : 1059735-34-0

Physical Properties

PropertyValue
Density1.4 ± 0.1 g/cm³
Boiling Point423.9 ± 45.0 °C at 760 mmHg
Flash Point210.2 ± 28.7 °C

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was synthesized and screened for their cytotoxic effects. One specific compound demonstrated an IC₅₀ value of 0.99 ± 0.01 μM against the BT-474 cancer cell line, indicating strong potential for further development in cancer therapeutics .

GPR119 Agonists

The compound has also been explored for its ability to act as a GPR119 agonist, which is crucial in the regulation of glucose homeostasis and insulin secretion, making it a target for type 2 diabetes treatment. A study synthesized a series of triazolo piperazine derivatives that showed promising binding affinity to GPR119, suggesting that similar derivatives could be developed from tert-butyl piperazine carboxylate frameworks .

Neuropharmacological Effects

Research has indicated that piperazine derivatives can exhibit neuropharmacological activities, including anxiolytic and antidepressant effects. The incorporation of tetrahydropyrido-pyrimidine moieties into piperazine structures may enhance these properties, warranting further investigation into their mechanisms of action and therapeutic potential .

Case Study 1: Cytotoxicity Evaluation

In a systematic evaluation of various substituted piperazine derivatives for anticancer activity, researchers synthesized compounds using click chemistry methods. The resulting compounds were tested against several cancer cell lines, demonstrating varying degrees of efficacy with some exhibiting high selectivity towards specific cancer types .

Case Study 2: GPR119 Activation

A study focused on the synthesis of novel piperazine derivatives aimed at activating GPR119 receptors showed that modifications in the structure significantly impacted their biological activity. Compounds derived from tert-butyl piperazine frameworks were among those that showed enhanced receptor binding and activation capabilities .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Biological Activity

The compound tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of piperazine derivatives that exhibit a variety of biological activities. Its structure includes a piperazine ring, a tetrahydropyrido-pyrimidine moiety, and a tert-butyl carboxylate group. The presence of the chloro and benzyl groups further enhances its chemical diversity.

Structural Formula

C23H30ClN5O2\text{C}_{23}\text{H}_{30}\text{Cl}\text{N}_5\text{O}_2

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines. One study reported that chloroethyl pyrimidine nucleosides significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. For example:

  • Kinase Inhibition : Similar compounds have been identified as potent inhibitors of kinases such as CDK4/6 and other receptor tyrosine kinases (RTKs). These interactions can disrupt signaling pathways critical for tumor growth and survival .
  • Multikinase Inhibition : Some related compounds have demonstrated multikinase inhibitory activity, which is crucial for developing targeted cancer therapies .

Other Biological Activities

In addition to anticancer effects, piperazine derivatives are known for their diverse pharmacological profiles:

  • Antimicrobial Activity : Certain piperazine compounds exhibit antimicrobial properties against various bacterial strains.
  • Neuropharmacological Effects : Some studies suggest potential neuroprotective effects, although specific data on this compound is limited.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of piperazine derivatives in inhibiting tumor growth in animal models. The results showed that the administration of these compounds led to a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation.

Study 2: Kinase Profiling

In vitro kinase profiling revealed that similar compounds possess potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases. These findings suggest that the compound may serve as a template for developing selective kinase inhibitors for cancer treatment .

Properties

Molecular Formula

C23H30ClN5O2

Molecular Weight

444.0 g/mol

IUPAC Name

tert-butyl 4-(7-benzyl-2-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C23H30ClN5O2/c1-23(2,3)31-22(30)29-13-11-28(12-14-29)20-18-9-10-27(15-17-7-5-4-6-8-17)16-19(18)25-21(24)26-20/h4-8H,9-16H2,1-3H3

InChI Key

ATCVJBOYOXQANF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=C2CCN(C3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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